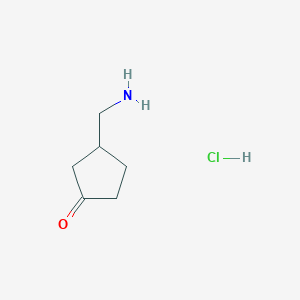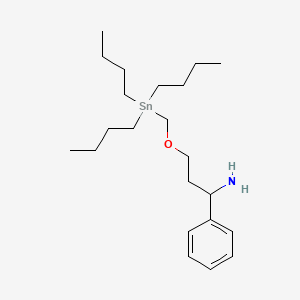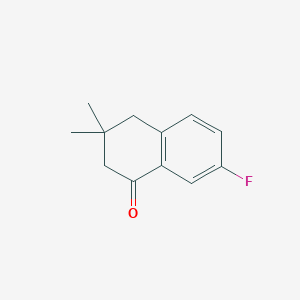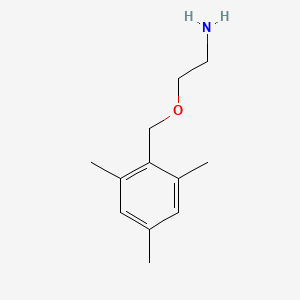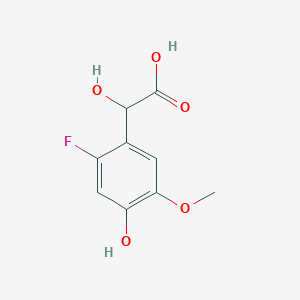
2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a phenyl ring substituted with a hydroxy group, a methoxy group, and a fluorine atom. The hydroxyacetic acid moiety is attached to the phenyl ring via a carboxylic acid functional group.
2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid: , also known by its systematic name (2-Fluoro-4-hydroxy-5-methoxyphenyl)acetic acid , is a chemical compound with the molecular formula C₉H₉FO₄ and a molecular weight of 200.16 g/mol .
Preparation Methods
Synthetic Routes: Information on specific synthetic routes for this compound is limited in publicly available sources. it can likely be synthesized through organic reactions involving phenolic compounds and carboxylic acids.
Industrial Production: Unfortunately, industrial production methods are not widely documented. Research publications or patents may provide more detailed insights.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. For example, oxidation could involve reagents like potassium permanganate or hydrogen peroxide.
Major Products: The major products formed would vary based on the reaction type. For instance, oxidation might yield quinones or other oxidized derivatives.
Scientific Research Applications
Chemistry: Researchers may use this compound as a starting material for the synthesis of more complex molecules.
Biology and Medicine: Its phenolic nature suggests potential antioxidant properties, which could be relevant in biological and medical contexts.
Industry: Limited information is available regarding industrial applications, but it could find use in fine chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism of action for this compound remains elusive due to its limited characterization. its phenolic and carboxylic acid functionalities suggest potential interactions with cellular pathways involving oxidative stress, inflammation, or enzymatic processes.
Comparison with Similar Compounds
Similar Compounds: Other phenolic acids, such as salicylic acid or 4-hydroxybenzoic acid, share structural similarities. the specific combination of fluorine, methoxy, and hydroxy groups in this compound makes it unique.
Properties
Molecular Formula |
C9H9FO5 |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO5/c1-15-7-2-4(8(12)9(13)14)5(10)3-6(7)11/h2-3,8,11-12H,1H3,(H,13,14) |
InChI Key |
ZXCMBMHPAACMSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C(=O)O)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


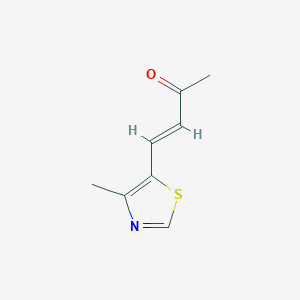
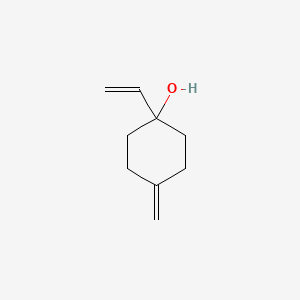
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)

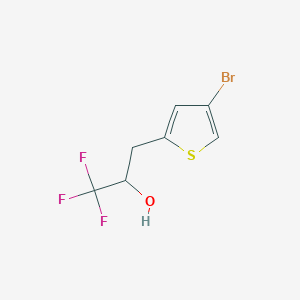
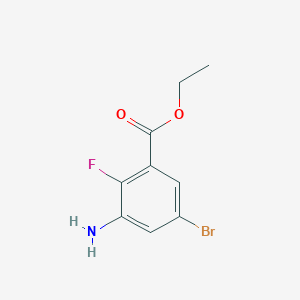
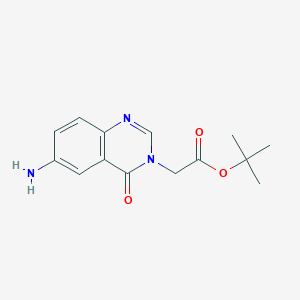
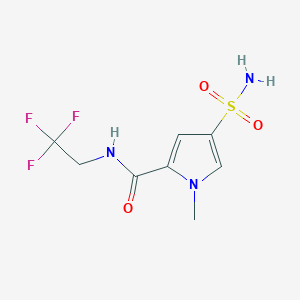
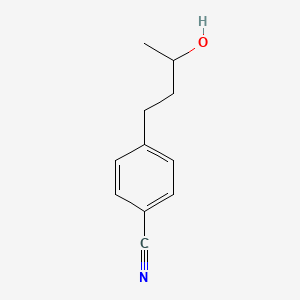
![rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate](/img/structure/B13517794.png)
